molecular formula C29H31NO7 B11215384 Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11215384
M. Wt: 505.6 g/mol
InChI Key: GEUYFRVQKBTTLX-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with methoxy and benzoyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy and benzoyl groups, and finally the esterification to form the benzoate ester. Common synthetic routes may involve:

    Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy and Benzoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzoyl chloride and methanol.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Chemical Reactions Analysis

Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroisoquinoline core.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, helping to understand its behavior in biological systems.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methoxy and benzoyl groups may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific pharmacological effects.

Comparison with Similar Compounds

Ethyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other similar compounds such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the benzoate ester and methoxybenzoyl groups.

    4-Methoxybenzoyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the benzoate ester and additional methoxy groups.

    Ethyl 4-hydroxybenzoate: Contains the benzoate ester but lacks the complex tetrahydroisoquinoline structure.

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31NO7/c1-5-36-29(32)20-8-12-23(13-9-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)14-15-30(25)28(31)19-6-10-22(33-2)11-7-19/h6-13,16-17,25H,5,14-15,18H2,1-4H3

InChI Key

GEUYFRVQKBTTLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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